rac-Nicotine-d3
Overview
Description
rac-Nicotine-d3 is a deuterated analog of nicotine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of nicotine due to its similar chemical structure .
Preparation Methods
The synthesis of rac-Nicotine-d3 involves the reaction of deuterated acetone with deuterated ethyl lithium. This reaction is typically carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the compound.
Chemical Reactions Analysis
rac-Nicotine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, where deuterium atoms can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-Nicotine-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a labeling reagent to study the metabolism and pharmacokinetics of nicotine. Due to its deuterated nature, it allows researchers to track and analyze the metabolic pathways and interactions of nicotine in biological systems .
Mechanism of Action
The mechanism of action of rac-Nicotine-d3 is similar to that of nicotine. It binds to nicotinic acetylcholine receptors in the brain, leading to the release of neurotransmitters such as dopamine. This interaction is crucial for studying the effects of nicotine on the central nervous system and understanding its addictive properties .
Comparison with Similar Compounds
rac-Nicotine-d3 is unique due to its deuterated structure, which distinguishes it from other nicotine analogs. Similar compounds include:
Nicotine: The non-deuterated form of the compound.
3-[1-(Methyl)pyrrolidin-2-yl]pyridine: A similar compound without deuterium substitution.
3-[1-(Ethyl)pyrrolidin-2-yl]pyridine: Another analog with an ethyl group instead of a trideuteriomethyl group.
These compounds share similar chemical properties but differ in their metabolic pathways and interactions due to the presence or absence of deuterium.
Properties
IUPAC Name |
3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442666 | |
Record name | DL-Nicotine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69980-24-1 | |
Record name | DL-Nicotine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[1-(Methyl-d3)-2-pyrrolidinyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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